Fluvoxamine maleate is a synthetic compound primarily investigated for its role in scientific research as a selective serotonin reuptake inhibitor (SSRI). [, , , , ] It is classified as an antidepressant and is studied for its effects on the central nervous system. [, , , , ] While fluvoxamine maleate is utilized in pharmaceutical contexts, this analysis focuses solely on its scientific research applications and excludes information related to drug use, dosage, and side effects.
One approach utilizes 4-(trifluoromethyl)benzoic acid and tetrahydrofuran as starting materials, employing iron(III) chloride (FeCl3) as a catalyst for coupling the acid chloride with a Grignard reagent. [] This method involves a series of steps: oximation, etherification, and salification of the intermediate, ultimately yielding fluvoxamine maleate. [] Another method begins with ethyl benzoate as the starting material and proceeds through a four-step sequence involving substitution, aminolysis, hydrolysis, and salt formation. [] In this approach, an improvement to the preparation of N-(2-bromoethyl) phthalimide is incorporated. []
A more recent synthesis method employs trifluoromethylbenzoic acid as the raw material. [] The process involves synthesizing N-methyl-N-methoxy-trifluoromethyl benzamide (Weinreb amide) within an amidation system. [] Subsequently, it reacts with 4-methoxy-butyl magnesium halide to produce 5-methoxy-1(4-trifluoromethylphenyl) pentanone, which is then further processed to create fluvoxamine maleate. [] This method boasts a high yield, utilizes readily available and cost-effective materials, has a short reaction time, and minimizes environmental pollution by avoiding the use of catalysts. []
Fluvoxamine maleate has found various applications in scientific research, particularly in investigating the serotonin system and exploring potential therapeutic strategies for conditions like depression, obsessive-compulsive disorder, and anxiety. [, , , , , , , ]
a) Exploring Serotonin Transporter Occupancy:Positron emission tomography (PET) studies using radiolabeled ligands like McN5652 have employed fluvoxamine maleate to assess its occupancy of serotonin transporters (5-HTT) in the brain. [] These studies provide insights into the relationship between dosage, plasma concentration, and 5-HTT occupancy, contributing to a better understanding of the pharmacodynamics of SSRIs. []
b) Investigating the Treatment of Depression:Fluvoxamine maleate has been used in numerous clinical trials to evaluate its efficacy and safety in treating depression and associated symptoms. [, , , , ] These trials often involve comparing fluvoxamine maleate to placebo or other established antidepressants, assessing its impact on various depression rating scales and quality-of-life measures. [, , , , ]
c) Studying Obsessive-Compulsive Disorder (OCD):Fluvoxamine maleate has also been investigated for its potential in treating OCD. [, , , , , , , , , , , ] Studies often focus on assessing its efficacy in reducing obsessive thoughts and compulsive behaviors, evaluating its impact on OCD-specific rating scales and quality-of-life measures. [, , , , , , , , , , , ]
d) Evaluating Drug Interactions:Fluvoxamine maleate has been used in studies to investigate its potential interactions with other drugs metabolized by the cytochrome P450 enzyme system. [, , , , , , , , , ] These studies aim to identify potential pharmacokinetic interactions that could lead to altered drug levels or therapeutic effects. [, , , , , , , , , ]
e) Analytical Method Development:Various analytical methods have been developed to determine fluvoxamine maleate in biological samples like plasma and urine, as well as in pharmaceutical formulations. [, , , , , , , , ] These methods utilize techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), differential pulse polarography, spectrophotometry, and chemiluminescence. [, , , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: